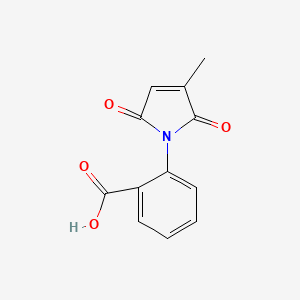

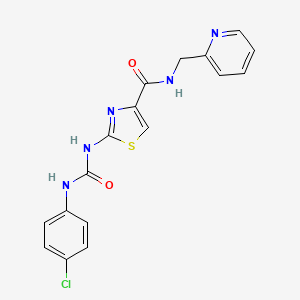

![molecular formula C20H19N3O3S B2677984 N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide CAS No. 1210767-24-0](/img/structure/B2677984.png)

N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

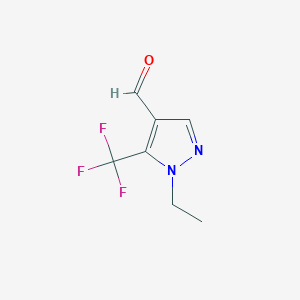

“N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide” is a chemical compound. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . The molecular weight of this compound is calculated to be 356.4387 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives involves various methods. One such method involves aromatic nucleophilic substitution . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The synthesis of sulfonamide derivatives involves replacing the amino group on the phenyl ring with various substituents .Molecular Structure Analysis

The molecular structure of “this compound” can be determined by various methods such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .Chemical Reactions Analysis

The chemical reactions involving “this compound” could involve various processes such as dehydrogenation, cross-coupling reactions with alkyl Grignard reagents, and chemoselective deoxygenation .科学的研究の応用

Antimicrobial Activity

N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide and its derivatives show promising results in antimicrobial activities. A study by Patel et al. (2021) synthesized a series of quinoline derivatives incorporating a cyclopropyl ring and sulfone linkage, which exhibited potent antibacterial and antifungal activities against various strains of bacteria and fungi (Patel, Morja, Chauhan, & Chikhalia, 2021).

Antimalarial and Antiviral Properties

The compound has been investigated for its potential in treating malaria and COVID-19. Fahim and Ismael (2021) reported on the synthesis of sulfonamide derivatives, including those similar to this compound, which exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties (Fahim & Ismael, 2021).

Potential in Cancer Treatment

Thangarasu, Selvi, and Manikandan (2018) identified novel quinolines, including those structurally related to this compound, as G-Protein Coupled Receptor (GPCR) ligands. These compounds were evaluated for their potential in cancer treatment, showing significant inhibition of phosphoinositol 3-kinase, a key player in cancer invasion (Thangarasu, Selvi, & Manikandan, 2018).

Structural and Physical Properties

Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, which are chemically related to this compound. Their study provided insights into the crystal structures and fluorescence properties of these compounds, which could have implications in material science (Karmakar, Sarma, & Baruah, 2007).

Antitubercular Properties

Borsoi et al. (2022) synthesized a series of 2-(quinoline-4-yloxy)acetamides, structurally related to this compound, with potent activity against Mycobacterium tuberculosis, suggesting potential applications in antitubercular therapy (Borsoi et al., 2022).

特性

IUPAC Name |

N-cyclopropyl-2-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-19(22-16-10-11-16)13-14-6-8-17(9-7-14)23-27(25,26)18-5-1-3-15-4-2-12-21-20(15)18/h1-9,12,16,23H,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYBEYDZZKAPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2677917.png)